

An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1586090

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** (CAS No. 779-81-7), a key β -keto ester intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical properties, synthesis, and applications. The guide details the mechanistic principles of its synthesis via Claisen condensation, provides a robust experimental protocol, and discusses its utility as a versatile building block in the preparation of more complex molecules. Safety considerations and physicochemical data are also presented to ensure safe and effective handling in a laboratory setting.

Introduction

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β -keto ester that serves as a valuable precursor in various synthetic pathways. Its structure, featuring a reactive methylene group flanked by two carbonyl functionalities, allows for a wide range of chemical transformations, making it a versatile tool for the construction of carbocyclic and heterocyclic systems. The presence of the 3-methoxyphenyl group provides a scaffold that is frequently encountered in biologically active molecules, thus making this compound a significant intermediate in medicinal chemistry and drug discovery. This guide aims to provide a detailed understanding of this compound, from its fundamental properties to its practical applications, grounded in established chemical principles and supported by scientific literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** are summarized in the table below.

Property	Value	Source
CAS Number	779-81-7	PubChem[1]
Molecular Formula	C ₁₁ H ₁₂ O ₄	PubChem[1]
Molecular Weight	208.21 g/mol	PubChem[1]
IUPAC Name	methyl 3-(3-methoxyphenyl)-3-oxopropanoate	PubChem[1]
Synonyms	Methyl 3-methoxybenzoylacetate, 3-(3-methoxy-phenyl)-3-oxo-propionic acid methyl ester	PubChem[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Topological Polar Surface Area	52.6 Å ²	PubChem[1]

Synthesis of Methyl 3-(3-methoxyphenyl)-3-oxopropanoate: The Claisen Condensation

The most common and efficient method for the synthesis of β -keto esters such as **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound, in this case, the self-condensation of an ester or a crossed Claisen condensation.

Mechanistic Insights

The Claisen condensation proceeds through a series of well-understood steps:

- Enolate Formation: A strong base, typically an alkoxide such as sodium methoxide, abstracts an acidic α -proton from an ester molecule (e.g., methyl acetate) to form a resonance-stabilized enolate.
- Nucleophilic Attack: The ester enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule (in a crossed Claisen, this would be methyl 3-methoxybenzoate).
- Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.
- Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group (methoxide in this case) and forming the β -keto ester.
- Deprotonation (Driving Force): The newly formed β -keto ester has a highly acidic proton on the α -carbon between the two carbonyl groups. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation step is the thermodynamic driving force for the reaction.
- Protonation (Work-up): A final acidic work-up step is required to protonate the enolate and yield the neutral β -keto ester product.

[Click to download full resolution via product page](#)

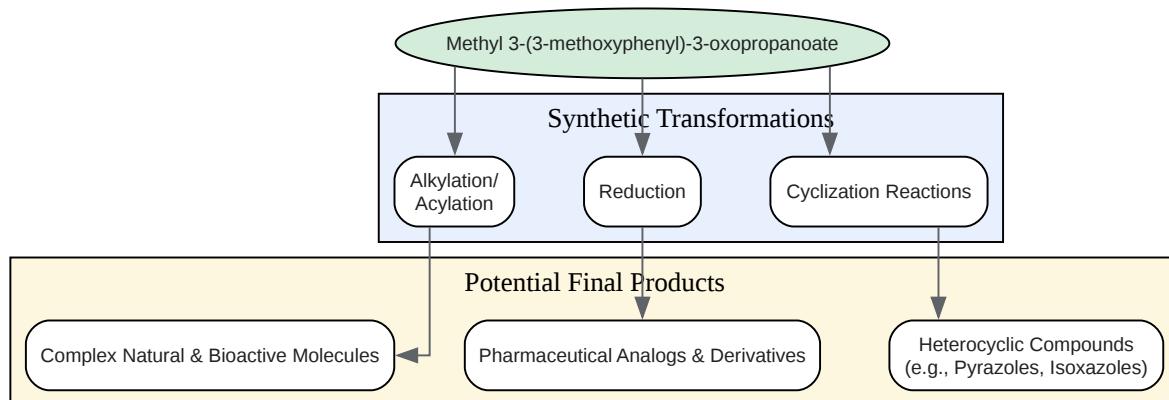
Caption: A workflow diagram of the crossed Claisen condensation for the synthesis of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** via a crossed Claisen condensation. This protocol is based on established procedures for similar transformations.

Materials:

- Methyl 3-methoxybenzoate
- Methyl acetate (dried over molecular sieves)
- Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
- Anhydrous tetrahydrofuran (THF) or Diethyl Ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)


Procedure:

- Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The system is then allowed to cool to room temperature under the inert atmosphere.
- Base Suspension: To the flask, add sodium hydride (1.1 equivalents) carefully washed with anhydrous hexane to remove the mineral oil, followed by the addition of anhydrous THF via a cannula or syringe.
- Addition of Esters: A mixture of methyl 3-methoxybenzoate (1.0 equivalent) and anhydrous methyl acetate (1.5 equivalents) is prepared and added to the addition funnel.
- Reaction Initiation: The ester mixture is added dropwise to the stirred suspension of sodium hydride in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of water or ethanol.
- Acidic Work-up: The mixture is then acidified to a pH of ~5-6 with 1 M HCl.
- Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
- Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Applications in Research and Drug Development

β -Keto esters are highly sought-after intermediates in the pharmaceutical industry due to their synthetic versatility. The reactive methylene group and the two carbonyl functionalities allow for a variety of subsequent chemical modifications.

- **Heterocycle Synthesis:** **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** can be used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many drug molecules.
- **Synthesis of Complex Molecules:** The compound serves as a key building block for the construction of more elaborate molecular architectures. For instance, related β -keto esters are instrumental in the synthesis of statins, a class of cholesterol-lowering drugs. The cyclopropane derivative, **Methyl 3-Cyclopropyl-3-Oxopropanoate**, is a known intermediate in the synthesis of Pitavastatin[2].
- **Precursor to Biologically Active Compounds:** The 3-methoxyphenyl moiety is present in a number of biologically active compounds. For example, 3-methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, an analgesic[3]. The structural similarity suggests that **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate** could be a valuable starting material for the synthesis of analogues and derivatives of such pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways and applications of **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **Methyl 3-(3-methoxyphenyl)-3-oxopropanoate**.

GHS Hazard Statements:[4]

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

GHS Precautionary Statements:[4]

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P302+P352: IF ON SKIN: Wash with plenty of water.[4]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear compatible chemical-resistant gloves.
- Skin and Body Protection: A lab coat should be worn. Ensure good ventilation in the work area, or use a fume hood.

For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-(3-methoxyphenyl)-3-oxopropanoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its synthesis is readily achievable through the well-established Claisen condensation, and its reactive nature allows for a wide array of subsequent chemical transformations. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and scientists with the necessary knowledge for its safe and effective utilization in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(3-methoxyphenyl)-3-oxopropanoate | C11H12O4 | CID 2759698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8440863B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. β -Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-(3-methoxyphenyl)-3-oxopropanoate]. BenchChem, [2026]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1586090#methyl-3-\(3-methoxyphenyl\)-3-oxopropanoate-cas-number](https://www.benchchem.com/product/b1586090#methyl-3-(3-methoxyphenyl)-3-oxopropanoate-cas-number)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com